![molecular formula C11H18ClNO3S B2453193 2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one CAS No. 2411252-89-4](/img/structure/B2453193.png)
2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(2,2-dioxo-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as SP-1 and belongs to the class of spirocyclic ketones.
Mechanism of Action
The mechanism of action of SP-1 is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in various biological processes. For example, SP-1 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
SP-1 has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. Studies have also shown that SP-1 can inhibit the replication of certain viruses, including HIV. Additionally, SP-1 has been found to have anticancer properties and can induce cell death in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of SP-1 is its broad range of biological activities. This makes it a promising candidate for the development of new therapeutics. However, one of the limitations of SP-1 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of SP-1. One area of research is the development of new methods for synthesizing SP-1 with higher yields. Another area of research is the development of new therapeutic applications for SP-1, particularly in the areas of neurodegenerative diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of SP-1 and its potential side effects.
Synthesis Methods
The synthesis of SP-1 involves the reaction of 2-aminothiophenol with ethyl acetoacetate in the presence of acetic acid. The resulting compound is then treated with chloroacetyl chloride to obtain SP-1. The yield of this method is reported to be around 60%.
Scientific Research Applications
SP-1 has been studied extensively for its potential therapeutic applications. It has been found to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. Studies have also shown that SP-1 has neuroprotective effects and can enhance cognitive function.
properties
IUPAC Name |
2-chloro-1-(2,2-dioxo-2λ6-thia-9-azaspiro[4.5]decan-9-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO3S/c1-9(12)10(14)13-5-2-3-11(7-13)4-6-17(15,16)8-11/h9H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCSZTHICRCBCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)CCS(=O)(=O)C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chloropropanoyl)-2lambda6-thia-7-azaspiro[4.5]decane-2,2-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.